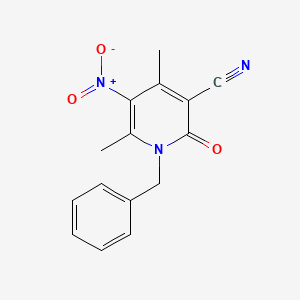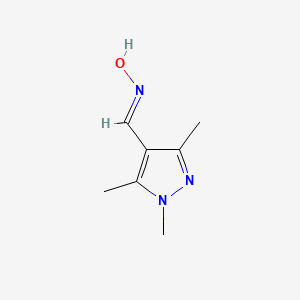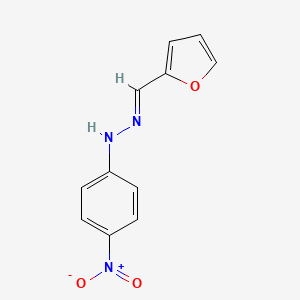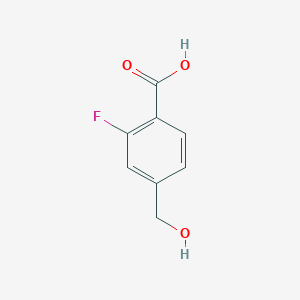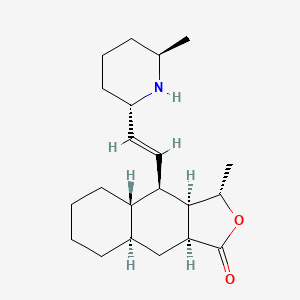![molecular formula C19H21N3O4 B1337039 2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide CAS No. 29268-00-6](/img/structure/B1337039.png)
2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide, or 2FPPA, is a compound that has recently been gaining attention due to its potential applications in scientific research. It is a versatile compound with a wide range of uses, from drug synthesis to biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Growth Hormone Secretagogue
“FA-Ala-Phe-NH2” has been studied for its potential as a growth hormone secretagogue . This compound can stimulate the pituitary gland to release growth hormone (GH), which is crucial for growth, metabolism, and tissue repair . It has shown remarkable GH releasing activity in various species, particularly in humans, making it a candidate for treating GH deficiencies and related disorders.
Peptide-Based Hydrogels
The compound’s ability to form peptide-based hydrogels has attracted attention for biomedical applications. These hydrogels can be used for drug delivery systems , tissue engineering , and wound healing due to their biocompatibility and modifiable properties. The self-assembly of peptides into hydrogels can be optimized by specific chemical modifications, such as the incorporation of “FA-Ala-Phe-NH2” into the peptide sequence .
Conformational Studies
“FA-Ala-Phe-NH2” can be utilized in conformational studies to understand the structure-activity relationships of peptides. By analyzing the conformational energy and assessing GH releasing activity, researchers can design more effective peptides for therapeutic applications .
Clinical Applications
Clinically, “FA-Ala-Phe-NH2” has been explored for its GH releasing effects in both healthy individuals and patients with conditions like short stature and acromegaly. Its efficacy in increasing plasma GH and IGF-I levels makes it a potential therapeutic agent for clinical use .
Supramolecular Chemistry
In the field of supramolecular chemistry , “FA-Ala-Phe-NH2” contributes to the development of new materials with self-assembling properties. These materials have potential applications in creating innovative soft materials and metal-binding peptide derivatives with antioxidant properties .
Endocrinology Research
“FA-Ala-Phe-NH2” plays a significant role in endocrinology research , particularly in understanding the mechanisms of hormone release and action. Its impact on GH release provides insights into the regulation of hormone levels and the potential for developing new endocrine therapies .
Propiedades
IUPAC Name |
2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVRPKNGOHYGE-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421471 |
Source


|
| Record name | N-(3-[2-Furyl]acryloyl)-Ala-Phe amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide | |
CAS RN |
29268-00-6 |
Source


|
| Record name | MLS003170850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-[2-Furyl]acryloyl)-Ala-Phe amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)
